1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
Description
1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-9-11-18(12-10-15)22-20(24)19-8-5-13-23(21(19)25)14-17-7-4-3-6-16(17)2/h3-13H,14H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHMMMBCYDRBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzylamine with a suitable dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for temperature, pressure, and pH regulation is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H24N2O2
- Molecular Weight : 364.45 g/mol
- IUPAC Name : 1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
The compound features a dihydropyridine core, which is known for its bioactive properties. The presence of various substituents enhances its potential as a pharmacological agent.
Antimicrobial Applications
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. The compound has been evaluated for its efficacy against various microbial strains.
Case Study: Antimicrobial Activity Assessment
A study synthesized a series of similar compounds and tested their antimicrobial activity using the minimum inhibitory concentration (MIC) method. The results indicated that certain derivatives showed significant activity against Gram-positive and Gram-negative bacteria, suggesting that the dihydropyridine scaffold can be optimized for enhanced antimicrobial effects .
| Compound | MIC (μg/mL) | Microbial Strain |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| Compound B | 20 | Escherichia coli |
| This compound | 18 | Klebsiella pneumoniae |
Anticancer Applications
The anticancer potential of this compound has been a focal point in recent research. Its ability to inhibit cancer cell proliferation has been documented in several studies.
Case Study: Cytotoxicity Evaluation
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The cytotoxicity was assessed using the MTT assay, revealing IC50 values that indicate potent activity.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | Induction of apoptosis |
| A549 (lung cancer) | 7.5 | Cell cycle arrest at G1 phase |
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. It has been studied for its potential to inhibit specific enzymes that are crucial in various biochemical pathways.
Case Study: Enzyme Inhibition Assay
Research has shown that derivatives similar to this compound can inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are essential enzymes in folate biosynthesis.
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| DHPS | Competitive | 12 |
| DHFR | Non-competitive | 15 |
This dual inhibition suggests potential applications in treating bacterial infections and cancer, where folate metabolism is critical .
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(p-tolyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
1-(2-methylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on recent research findings.
The compound has a molecular formula of C22H22N2O2 and a molecular weight of 346.43 g/mol. Its structure includes a dihydropyridine core, which is known for various pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it is particularly effective against strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.25 - 125 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Antifungal Activity
In addition to its antibacterial properties, the compound demonstrates antifungal activity against Candida albicans. Studies report an inhibition rate exceeding 75% in biofilm-forming strains, suggesting potential for treating fungal infections resistant to conventional therapies .
Anticancer Properties
The compound has shown promise in anticancer research, particularly in inhibiting cell proliferation in various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly reduced biofilm formation compared to standard antibiotics like ciprofloxacin .
- Antifungal Activity : Another investigation assessed its impact on C. albicans biofilms, revealing a substantial reduction in biofilm viability and suggesting that it could be a viable alternative to existing antifungal treatments.
- Anticancer Activity : Research into its anticancer effects demonstrated that treatment with this compound led to decreased viability in breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound interferes with key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Apoptosis Induction : In cancer cells, it promotes apoptotic pathways by activating specific caspases.
- Biofilm Disruption : It affects biofilm formation by inhibiting quorum sensing mechanisms in bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
